CC-401

Descripción general

Descripción

CC-401 es un potente inhibidor de la cinasa N-terminal de c-Jun (JNK), una proteína cinasa involucrada en diversos procesos celulares como la inflamación, la apoptosis y la diferenciación celular. Este compuesto ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la oncología y el tratamiento de la diabetes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

CC-401 se sintetiza a través de un proceso de varios pasos que implica la formación de un esqueleto de fenilpirazola. Los pasos clave incluyen la reacción de un derivado de pirazola con un grupo fenilo en condiciones específicas para formar el compuesto deseado . La síntesis típicamente implica el uso de solventes orgánicos y catalizadores para facilitar las reacciones.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener rendimientos y pureza más altos, a menudo involucrando técnicas avanzadas como la química de flujo continuo y la síntesis automatizada .

Análisis De Reacciones Químicas

Tipos de Reacciones

CC-401 experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de átomos de hidrógeno.

Reducción: Implica la adición de átomos de hidrógeno o la eliminación de átomos de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

CC-401 in Diabetes Treatment

Mechanism of Action:

this compound promotes the replication of pancreatic β-cells, which are crucial for insulin production. The compound achieves this by inhibiting dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B (DYRK1A/B). This inhibition leads to the destabilization of p27Kip1, a known inhibitor of cell cycle progression, thereby facilitating β-cell replication both in vitro and in vivo .

Research Findings:

A study screened approximately 2,400 bioactive compounds and identified this compound as a significant promoter of β-cell replication. The results demonstrated that this compound could increase the percentage of insulin-producing cells in both rat and human models. In particular, human β-cells exhibited a consistent response to DYRK1A/B inhibition by this compound, indicating its potential as a therapeutic agent for diabetes management .

This compound in Cancer Therapy

Colon Cancer Applications:

this compound has shown promise in enhancing the efficacy of chemotherapy agents against colon cancer. In vitro studies indicated that this compound could synergistically enhance the effects of chemotherapeutic drugs like oxaliplatin and bevacizumab on colon cancer cell lines such as HT29 and SW620. This synergy was attributed to increased DNA damage in sensitive cell lines when treated with this compound alongside chemotherapy .

In Vivo Efficacy:

In mouse xenograft models derived from HT29 cells, the combination treatment with this compound resulted in significant tumor growth delay compared to chemotherapy alone. These findings suggest that this compound may help overcome drug resistance commonly seen in cancer therapies by modulating JNK pathways .

Case Studies

Mecanismo De Acción

CC-401 ejerce sus efectos al unirse competitivamente al sitio de unión de ATP en JNK, inhibiendo así su actividad de fosforilación. Esta inhibición evita que JNK fosforile sus moléculas diana, como el factor de transcripción c-Jun . Además, this compound inhibe DYRK1A/B, lo que lleva a la desestabilización del inhibidor de la replicación de las células β p27 Kip1 y la activación de los genes promotores de la replicación .

Comparación Con Compuestos Similares

Compuestos Similares

SP600125: Otro inhibidor de JNK con efectos inhibitorios similares pero con una estructura química diferente.

AS601245: Un inhibidor de JNK con un mecanismo de acción y una estructura química diferentes.

JNK-IN-8: Un inhibidor covalente de JNK con mayor especificidad.

Singularidad de CC-401

This compound es único debido a su doble inhibición de JNK y DYRK1A/B, lo que lo convierte en un compuesto versátil para estudiar diversos procesos biológicos y enfermedades. Su capacidad para promover la replicación de las células β lo diferencia de otros inhibidores de JNK .

Propiedades

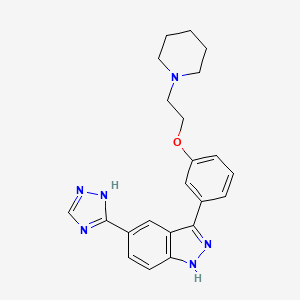

IUPAC Name |

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJCLCLBSGGNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192650 | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395104-30-0 | |

| Record name | CC-401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395104300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-401 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CC-401 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.